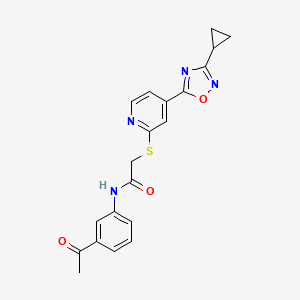

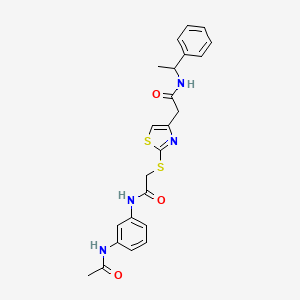

![molecular formula C22H21ClN4O2S B2469647 2-cloro-N-(2-(2-oxo-2-(feniletilamino)etil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida CAS No. 1105251-18-0](/img/structure/B2469647.png)

2-cloro-N-(2-(2-oxo-2-(feniletilamino)etil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Propiedades antiinflamatorias: El andamiaje de tieno[3,4-c]pirazol, combinado con la porción de benzamida, puede conferir efectos antiinflamatorios. Los investigadores están estudiando su papel en la modulación de las vías inflamatorias, potencialmente dirigidas a afecciones como la artritis reumatoide o las enfermedades inflamatorias intestinales.

b. Actividad analgésica: Debido a su parecido estructural con los derivados de la feniletilamina, este compuesto podría poseer propiedades analgésicas. Los investigadores están explorando sus interacciones con los receptores opioides y su potencial como un nuevo agente para el manejo del dolor.

c. Neuroprotección: El componente de feniletilamina sugiere posibles efectos neuroprotectores. Se están llevando a cabo investigaciones para determinar si este compuesto puede mitigar los procesos neurodegenerativos, como la enfermedad de Alzheimer o la enfermedad de Parkinson.

Síntesis orgánica y reacciones químicas

La posición bencílica en este compuesto es químicamente interesante. Exploremos su reactividad:

a. Bromación bencílica: El hidrógeno bencílico puede sufrir bromación por radicales libres, lo que lleva a la formación de un radical bencílico. La N-bromosuccinimida (NBS) se usa comúnmente para este propósito. El bromuro bencílico resultante puede servir como un intermedio versátil en la síntesis orgánica .

b. Sustitución electrofílica aromática: Curiosamente, la sustitución electrofílica aromática no ocurre fácilmente en la posición bencílica. El carbocatión estabilizado por resonancia formado durante las reacciones de sustitución favorece las vías SN1 en lugar de las reacciones SN2 .

Química sintética y diseño de fármacos

Los investigadores están explorando activamente modificaciones de este compuesto para mejorar sus propiedades farmacológicas. Las aplicaciones potenciales incluyen:

a. Desarrollo de profármacos: Mediante la modificación estratégica de grupos funcionales, los científicos apuntan a crear profármacos que mejoren la solubilidad, la biodisponibilidad y la entrega dirigida. La estructura única de este compuesto ofrece oportunidades para el diseño de profármacos.

b. Moléculas híbridas: Combinar el andamiaje de tieno[3,4-c]pirazol con otros farmacóforos (por ejemplo, inhibidores de quinasas, agentes antivirales) podría producir moléculas híbridas con efectos sinérgicos. Dichos híbridos pueden exhibir una mejor selectividad y eficacia.

En resumen, 2-cloro-N-(2-(2-oxo-2-(feniletilamino)etil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)benzamida es prometedor en diversos campos, desde la química medicinal hasta la química sintética. Su estructura única invita a una mayor exploración y optimización para aplicaciones terapéuticas. ¡Esté atento a la investigación en curso para descubrir usos adicionales! 🌟

Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The presence of a chlorine atom in the compound may increase its potency and improve its solubility , potentially enhancing its bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-chloro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c23-18-9-5-4-8-16(18)22(29)25-21-17-13-30-14-19(17)26-27(21)12-20(28)24-11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCKYHMKDWRITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

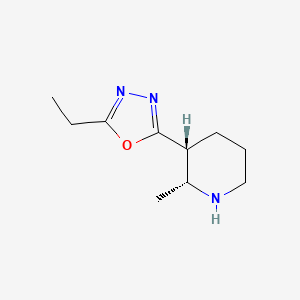

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

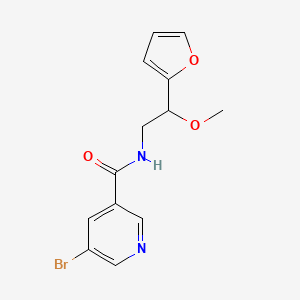

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)

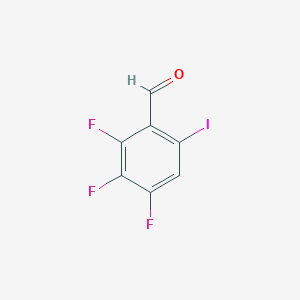

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2469574.png)

![N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2469586.png)